molecular formula C19H23FN2O B11256392 1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone

1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone

Cat. No.: B11256392
M. Wt: 314.4 g/mol
InChI Key: RYIVINSSPOAIBA-UHFFFAOYSA-N
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Description

1-[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrole ring substituted with a fluorophenyl group and a piperidinyl ethanone moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

The synthesis of 1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution with Fluorophenyl Group:

    Attachment of Piperidinyl Ethanone: The final step involves the reaction of the substituted pyrrole with piperidinyl ethanone under basic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the pyrrole ring and piperidinyl ethanone.

Scientific Research Applications

1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and pathways.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies of enzyme inhibition.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting specific receptors or enzymes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances binding affinity, while the piperidinyl ethanone moiety may facilitate interactions with hydrophobic pockets in proteins. This compound can modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other pyrrole derivatives and fluorophenyl-substituted molecules. Compared to these, 1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of both a fluorophenyl group and a piperidinyl ethanone moiety. This combination of features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

References

Properties

Molecular Formula

C19H23FN2O

Molecular Weight

314.4 g/mol

IUPAC Name

1-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-piperidin-1-ylethanone

InChI

InChI=1S/C19H23FN2O/c1-14-12-18(19(23)13-21-10-4-3-5-11-21)15(2)22(14)17-8-6-16(20)7-9-17/h6-9,12H,3-5,10-11,13H2,1-2H3

InChI Key

RYIVINSSPOAIBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)CN3CCCCC3

Origin of Product

United States

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